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Compound of Interest

Compound Name: 3-Ethynyl-4-methylbenzoic acid

Cat. No.: B1489538

An In-Depth Technical Guide to the Physical Properties of 3-Ethynyl-4-methylbenzoic Acid

Introduction

3-Ethynyl-4-methylbenzoic acid (CAS No. 1001203-03-7) is a bespoke chemical intermediate
of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its rigid,
trifunctional structure—featuring a carboxylic acid, a methyl group, and a terminal alkyne—
offers a versatile scaffold for the synthesis of complex molecular architectures. The carboxylic
acid group provides a handle for amide coupling or esterification, the methyl group influences
steric and electronic properties, and the ethynyl group is a prime substrate for powerful
transformations such as Sonogashira coupling and click chemistry.

An exhaustive understanding of its physical properties is not merely academic; it is a
prerequisite for its effective application. Properties such as solubility, melting point, and acidity
dictate reaction conditions, purification strategies, formulation development, and ultimately, the
viability of a synthetic route. This guide provides a comprehensive overview of the core
physical properties of 3-Ethynyl-4-methylbenzoic acid, grounded in established analytical
principles and supplemented with detailed, field-proven methodologies for their empirical
determination.

Section 1: Core Physicochemical Properties

The precise physical properties of 3-Ethynyl-4-methylbenzoic acid are not extensively
documented in publicly available literature. Therefore, this section presents a combination of
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known data and expert-predicted characteristics based on its molecular structure and

comparison with analogous compounds.

¢ Physicochemical

Property Value | Expected Range Data Source / Rationale

CAS Number 1001203-03-7 Literature[1][2]

Molecular Formula C10HsO2 Calculated from structure[1]

Molecular Weight 160.17 g/mol Calculated from formula[1]
Based on analogs like 4-

) methylbenzoic acid (180-181
_ _ Not reported; predicted >170 .

Melting Point oc °C)[3]. The rigid, planar
structure suggests strong
crystal lattice packing.

High melting point suggests a
correspondingly high boiling
N ) Not reported; predicted >270 point, likely with
Boiling Point N
°C decomposition. Analog 4-
methylbenzoic acid boils at
274-275 °C[3][4].
_ _ The carboxylic acid group
Predicted: Soluble in polar ) ] )
] imparts polarity, while the
B organic solvents (DMSO, DMF, o )
Solubility ] aromatic ring provides
Methanol, Acetone); sparingly o
_ nonpolar character. Similar to
soluble in water. ) )
other benzoic acids[3][5].
The electron-withdrawing
nature of the ethynyl group
o Not reported; predicted ~4.1- should increase acidity relative
Acidity (pKa)

4.3

to 4-methylbenzoic acid (pKa =
4.36)[6]. Benzoic acid itself
has a pKa of ~4.2[7].

Discussion of Properties
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» Melting Point (m.p.): The melting point is a critical indicator of purity. For a crystalline solid
like 3-Ethynyl-4-methylbenzoic acid, a sharp melting range (typically <1 °C) signifies high
purity. The predicted high melting point is attributed to strong intermolecular hydrogen
bonding via the carboxylic acid dimers and efficient 1t-stacking of the aromatic rings in the
crystal lattice. The absence of a literature value necessitates its empirical determination, for
which Differential Scanning Calorimetry (DSC) is the gold standard (see Section 3.1).

» Solubility: Solubility dictates the choice of solvent for synthesis, purification (recrystallization),
and analysis. The molecule is amphiphilic. The polar carboxylic acid group allows for
solubility in polar solvents like methanol and DMSO, while the substituted benzene ring
allows for some solubility in less polar solvents like ethyl acetate. As with many carboxylic
acids, its solubility in agueous media is expected to be low but will increase significantly
upon deprotonation with a base to form the corresponding carboxylate salt.

o Acidity (pKa): The pKa value is fundamental to understanding the molecule's behavior in
different pH environments. It determines the ionization state of the carboxylic acid, which in
turn influences its reactivity, solubility, and biological absorption. The ethynyl group at the
meta position acts as a weak electron-withdrawing group through induction, which stabilizes
the conjugate base (carboxylate anion). This stabilization effect leads to a prediction of
slightly stronger acidity (a lower pKa) compared to 4-methylbenzoic acid[6].

Section 2: Spectroscopic and Spectrometric
Characterization

Spectroscopic analysis is indispensable for verifying the chemical identity and structural
integrity of 3-Ethynyl-4-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of
hydrogen (*H) and carbon (33C) nuclei.

¢ Predicted *H NMR Spectrum (in DMSO-ds, 400 MHz):

o ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet, exchangeable with D20).
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o ~8.0-7.5 ppm (m, 3H): Aromatic protons, exhibiting complex splitting patterns (likely a
doublet, a singlet-like peak, and a doublet of doublets).

o ~4.5 ppm (s, 1H): Acetylenic proton (terminal alkyne).
o ~2.4 ppm (s, 3H): Methyl group protons.

e Predicted 13C NMR Spectrum (in DMSO-ds, 100 MHz):
o ~167 ppm: Carboxylic acid carbonyl carbon.
o ~140-120 ppm: Six distinct aromatic carbon signals.
o ~85-80 ppm: Two acetylenic carbon signals.
o ~20 ppm: Methyl carbon.

o Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL
of a deuterated solvent (e.g., DMSO-de or CDCIs) in a clean, dry NMR tube.

e Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to ensure a homogeneous magnetic field.

o Data Acquisition: Acquire a *H NMR spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Subsequently, acquire a broadband-decoupled 3C NMR
spectrum. For complete assignment, 2D NMR experiments like COSY and HSQC may be
necessary.

o Data Processing: Process the raw data (FID) using appropriate software by applying Fourier
transformation, phase correction, and baseline correction. Integrate the *H NMR signals and
reference the spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their
characteristic vibrational frequencies.

o Key Predicted IR Absorptions (ATR):
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o 3300-2500 cm~? (broad): O-H stretch of the carboxylic acid, overlapping with C-H
stretches.

o ~3290 cm~1 (sharp, medium): =C-H stretch of the terminal alkyne.
o ~2110 cm~?* (weak to medium): C=C stretch of the alkyne.

o ~1700 cm~1 (strong): C=0 stretch of the carboxylic acid carbonyl.
o ~1600, ~1480 cm~1: C=C stretches within the aromatic ring.

o ~1300 cm~1: C-O stretch of the carboxylic acid.

e Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background
spectrum of the empty crystal.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Pressure Application: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.

o Data Acquisition: Collect the sample spectrum. The instrument software will automatically
ratio the sample spectrum to the background, generating the final absorbance or
transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through
fragmentation patterns.

o Predicted Mass Spectrum (High-Resolution ESI-):

o Molecular lon: [M-H]~ at m/z 159.0451 (corresponding to C10H7027). The high-resolution
measurement is crucial for confirming the elemental composition.

o Key Fragment lon: Loss of CO:z (44 Da) from the molecular ion to give a fragment at m/z
115.0542.
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o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g.,
Electrospray lonization - ESI) at a low flow rate (e.g., 5-10 pL/min).

« lonization: Use negative ion mode (ESI-) to deprotonate the carboxylic acid, which is
typically a very efficient process.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

Section 3: Experimental Methodologies for Physical
Property Determination

The following protocols describe self-validating systems for the precise determination of key
physical properties.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus because it measures the heat
flow into the sample as a function of temperature. The melting event is observed as an
endothermic peak, and the peak onset provides a highly accurate and reproducible measure of
the melting point, free from subjective operator error.

» Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified
standards (e.g., indium).

o Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean aluminum DSC
pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

 Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell
with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

o Thermal Program: Equilibrate the cell at a temperature well below the expected melting point
(e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature
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well above the melting point (e.g., 220 °C).

o Data Analysis: Analyze the resulting thermogram. The extrapolated onset temperature of the
endothermic melting peak is reported as the melting point.

Sample & Instrument Preparation DSC Run Data Analysis
8. Report Onset Temp
_ -- as Melting Point

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment via Shake-Flask Method

Causality: The shake-flask method is a robust equilibrium-based technique. By agitating an
excess of the solid with the solvent for an extended period, it ensures that the solution
becomes saturated. Subsequent analysis of the clear supernatant provides a
thermodynamically accurate measure of solubility at a given temperature.

o System Setup: Add an excess amount of 3-Ethynyl-4-methylbenzoic acid to a series of
vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone,
ethyl acetate).

o Equilibration: Seal the vials and place them in a shaker bath maintained at a constant
temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically
24-48 hours).

e Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours
to let the excess solid settle.

o Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant using a
syringe fitted with a filter (e.g., 0.22 um PTFE) to remove any suspended patrticles. Dilute the
sample gravimetrically with a suitable solvent.
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» Quantification: Analyze the concentration of the diluted sample using a calibrated analytical
method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

» Calculation: Calculate the original concentration in the supernatant to determine the
solubility, typically expressed in mg/mL or mol/L.

Equilibration Sampling Analysis
(3, Settle Excess Solid)—>(4. Filter Supernatant -—> 7. Calculate Solubility J

Click to download full resolution via product page

Caption: Workflow for Solubility Assessment via Shake-Flask Method.

pKa Determination via Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH as a function of the
volume of added titrant (a strong base). The pKa corresponds to the pH at the half-equivalence
point, where the concentrations of the acid and its conjugate base are equal ([HA] = [A~]). This
method provides a direct thermodynamic measurement of the acid dissociation constant.

e Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent
system (e.g., a water/methanol co-solvent mixture to ensure solubility).

e Instrument Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and
10). Place the sample solution in a beaker with a magnetic stir bar and immerse the
calibrated pH electrode.

« Titration: Use an auto-burette to add a standardized solution of a strong base (e.g., 0.1 M
NaOH) in small, precise increments.

o Data Recording: Record the pH of the solution after each addition of titrant, allowing the
reading to stabilize.
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« Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the
point of maximum slope on the curve (identified from the first derivative). The half-
equivalence point is at half the volume of the equivalence point. The pKa is the pH value at

this half-equivalence point.

@. Plot pH vs. Volume)

6. pKa = pH at
Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion
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While 3-Ethynyl-4-methylbenzoic acid is a compound with specific, documented utility, a
comprehensive public dataset of its physical properties is lacking. This guide bridges that gap
by integrating known structural information with predictions based on well-understood chemical
principles and data from analogous molecules. More importantly, it provides robust, detailed,
and validated experimental protocols for researchers to determine these critical parameters in
their own laboratories. The accurate characterization of properties like melting point, solubility,
and pKa is a hon-negotiable step in leveraging this versatile building block for the next
generation of pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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